molecular formula C14H14F3NO2S2 B2398247 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide CAS No. 2320214-33-1

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide

Cat. No.: B2398247
CAS No.: 2320214-33-1
M. Wt: 349.39
InChI Key: YFEPUYWGFASDJJ-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide is a complex organic compound that features a bithiophene core, a hydroxyethyl group, and a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halo thiophenes . The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, while the trifluorobutanamide moiety is often added via an amidation reaction using trifluoroacetic anhydride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic reactions and the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets and pathways. The bithiophene core allows for π-π stacking interactions, which can influence the electronic properties of the compound. The hydroxyethyl group may participate in hydrogen bonding, while the trifluorobutanamide moiety can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide is unique due to its combination of a bithiophene core with hydroxyethyl and trifluorobutanamide groups, which confer distinct electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S2/c15-14(16,17)5-3-13(20)18-7-10(19)12-2-1-11(22-12)9-4-6-21-8-9/h1-2,4,6,8,10,19H,3,5,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPUYWGFASDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C(CNC(=O)CCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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